

An In-depth Technical Guide to Deuterated Tridecanoic Acid

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Compound of Interest		
Compound Name:	Tridecanoic acid-d9	
Cat. No.:	B12414076	Get Quote

This technical guide provides a comprehensive overview of deuterated tridecanoic acid for researchers, scientists, and drug development professionals. It covers the chemical and physical properties, with a focus on **Tridecanoic acid-d9** and other available deuterated variants, their applications in analytical research, and the biological significance of tridecanoic acid.

Chemical Identification and Properties

Tridecanoic acid is a 13-carbon saturated fatty acid. Its deuterated forms are valuable tools in mass spectrometry-based research, primarily used as internal standards for accurate quantification of lipids. Several deuterated versions are commercially available, with "Tridecanoic acid-d9" being a common variant.

CAS Numbers and Molecular Formulas

The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. While a specific CAS number for every deuterated variant may not always be assigned or universally used, the following table summarizes the key identifiers for unlabeled and various deuterated forms of tridecanoic acid.



Compound Name	CAS Number	Molecular Formula	Notes
Tridecanoic acid	638-53-9	C13H26O2	Unlabeled
Tridecanoic- 10,10,11,11,12,12,13, 13,13-d9 Acid	Not widely available	C13H17D9O2	The user-specified "Tridecanoic acid-d9"
Tridecanoic-2,2-d2 Acid	64118-44-1	C13H24D2O2	Deuteriums at the alpha-position to the carboxyl group
Tridecanoic acid-d25	88170-22-3, 202529- 03-1	C13HD25O2	Fully deuterated alkyl chain

Physicochemical Properties

The physical and chemical properties of deuterated tridecanoic acid are very similar to its unlabeled counterpart. Key properties are summarized in the table below. Isotopic enrichment and purity are critical parameters for their use as internal standards.



Property	Tridecanoic acid (unlabeled)	Tridecanoic-2,2-d2 acid	Tridecanoic acid- d25
Molecular Weight (g/mol)	214.34	216.36	239.50
Appearance	White crystalline solid	White Solid	Solid
Melting Point (°C)	41.0 - 43.0	41-42	Not specified
Boiling Point (°C)	236 at 100 mmHg	236 at 100 mmHg	Not specified
Isotopic Purity/Enrichment	Not Applicable	98 atom % D	98%
Chemical Purity	≥98%	Not specified	≥98%
Solubility	Soluble in alcohol, DMSO, and DMF. Sparingly soluble in water.[1]	Not specified	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

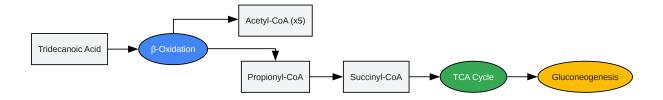
Biological Role and Metabolism of Tridecanoic Acid

Tridecanoic acid is a rare odd-chain saturated fatty acid (OCFA) primarily produced by gut and rumen microbes.[2] While present in trace amounts in human plasma, it plays a role in metabolic pathways.[2]

Metabolism

The metabolism of tridecanoic acid differs from that of even-chain fatty acids. Through β -oxidation, it is broken down into acetyl-CoA and a final three-carbon unit, propionyl-CoA.[2] Propionyl-CoA can be converted to succinyl-CoA, which then enters the Tricarboxylic Acid (TCA) cycle, contributing to gluconeogenesis.[2] This anaplerotic role of replenishing TCA cycle intermediates is a key feature of odd-chain fatty acid metabolism.[2]





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Metabolism of Tridecanoic Acid

Biological Activities

Emerging research suggests that tridecanoic acid and its derivatives possess various biological activities:

- Antibacterial and Anti-biofilm: Tridecanoic acid has been shown to inhibit the persistence and biofilm formation of bacteria such as Escherichia coli.
- Anti-inflammatory: There is evidence to suggest that tridecanoic acid may have antiinflammatory properties.[3]
- Phospholipase A2 Inhibition: Tridecanoic acid can act as an inhibitor of phospholipase A2, an enzyme involved in various inflammatory pathways.[4]

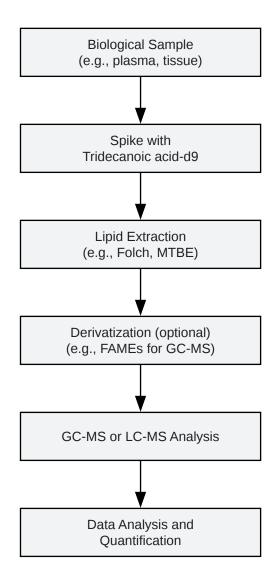
Experimental Protocols and Applications

Deuterated tridecanoic acid, particularly **Tridecanoic acid-d9**, is an excellent internal standard for the quantification of fatty acids and other lipids in complex biological samples using mass spectrometry. Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for its distinction and accurate quantification.

General Workflow for Lipid Analysis

The general workflow for the analysis of fatty acids in biological samples using a deuterated internal standard is depicted below.





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Typical workflow for lipid analysis.

Detailed Experimental Protocol: Fatty Acid Analysis by GC-MS

This protocol provides a general guideline for the analysis of total fatty acids in a biological sample using **Tridecanoic acid-d9** as an internal standard.

- 1. Sample Preparation and Internal Standard Spiking:
- To a known amount of sample (e.g., 100 μL of plasma or 10 mg of homogenized tissue), add a known amount of Tridecanoic acid-d9 in a suitable solvent (e.g., 10 μL of a 1 mg/mL



solution in methanol).

- 2. Lipid Extraction (Folch Method):
- Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.
- Vortex thoroughly for 1 minute.
- Add 0.2 volumes of 0.9% NaCl solution and vortex again.
- Centrifuge at 2000 x g for 5 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- 3. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:
- Evaporate the solvent from the collected organic phase under a stream of nitrogen.
- Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes to saponify the lipids.
- Cool the sample and add 1 mL of 14% boron trifluoride in methanol. Heat at 100°C for 5 minutes to methylate the fatty acids.
- Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.
- Collect the upper hexane layer containing the FAMEs.
- 4. GC-MS Analysis:
- Inject 1 μL of the hexane extract into the GC-MS system.
- GC Conditions (example):
 - Column: DB-23 (30 m x 0.25 mm x 0.25 μm) or similar wax column.
 - Inlet Temperature: 250°C.



- Oven Program: Start at 100°C, hold for 1 min, ramp to 240°C at 5°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions (example):
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
 - Ions to Monitor: Monitor characteristic ions for the methyl ester of tridecanoic acid and its d9-labeled counterpart.

5. Quantification:

- Generate a calibration curve using known concentrations of unlabeled tridecanoic acid and a fixed concentration of **Tridecanoic acid-d9**.
- Determine the concentration of tridecanoic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Deuterated tridecanoic acid, particularly **Tridecanoic acid-d9**, is an indispensable tool for researchers in the fields of lipidomics, metabolomics, and drug development. Its use as an internal standard in mass spectrometry-based methods allows for the accurate and precise quantification of fatty acids in complex biological matrices. A thorough understanding of its properties, the biological roles of tridecanoic acid, and established analytical protocols is crucial for its effective application in scientific research.

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